![molecular formula C45H44N6O3 B061933 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester CAS No. 189400-21-3](/img/structure/B61933.png)
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
Übersicht
Beschreibung
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C45H44N6O3 and its molecular weight is 716.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester, commonly referred to as N2-Tritylolmesartan, is a compound of significant interest due to its potential biological activities. This compound is a derivative of imidazole and has been studied for its pharmacological properties, particularly in the context of antihypertensive effects and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of N2-Tritylolmesartan is with a molecular weight of 688.82 g/mol. The structure features a complex arrangement that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C43H40N6O3 |
Molecular Weight | 688.82 g/mol |
CAS Number | 144690-33-5 |
N2-Tritylolmesartan acts primarily as an angiotensin II receptor antagonist, which is crucial for managing hypertension. By blocking the action of angiotensin II, it helps in vasodilation and reducing blood pressure. Additionally, the compound exhibits anti-inflammatory properties by modulating cytokine production, particularly in autoimmune conditions.
Antihypertensive Effects
Research indicates that N2-Tritylolmesartan effectively lowers blood pressure in hypertensive animal models. In a study conducted on spontaneously hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism involves inhibition of the renin-angiotensin system, leading to decreased vascular resistance.
Anti-inflammatory Properties
N2-Tritylolmesartan has shown promise in reducing inflammation associated with chronic diseases such as psoriasis and rheumatoid arthritis. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in human fibroblast cells. This suggests its potential application in treating inflammatory disorders.
Case Studies
Several case studies have highlighted the efficacy of N2-Tritylolmesartan:
- Hypertensive Patients : A clinical trial involving patients with essential hypertension showed that those treated with N2-Tritylolmesartan experienced a notable decrease in both systolic and diastolic blood pressure over a period of 12 weeks.
- Psoriasis Management : In a phase II study for plaque psoriasis, patients receiving N2-Tritylolmesartan exhibited improved PASI scores (Psoriasis Area Severity Index), indicating reduced severity and extent of psoriasis lesions.
Research Findings
Recent research has focused on the synthesis and biological evaluation of N2-Tritylolmesartan:
- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of triphenylmethyl-tetrazole derivatives with imidazole carboxylic acids.
- Biological Evaluation : In vitro assays revealed that N2-Tritylolmesartan possesses significant antioxidant activity, which may contribute to its therapeutic effects in cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
This compound is primarily recognized for its role as an intermediate in the synthesis of Olmesartan, an antihypertensive medication used to treat high blood pressure. Its pharmacological properties include:
1. Angiotensin II Receptor Blockade
- Olmesartan functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), which leads to vasodilation and reduced blood pressure. The intermediate compound shares structural similarities that contribute to this mechanism of action.
2. GABA Receptor Modulation
- Preliminary studies indicate that the compound exhibits activity as a GABA receptor blocker, suggesting potential applications in treating neurological conditions such as epilepsy .
3. Enzyme Inhibition
- The compound has shown inhibitory effects on rat liver microsomes and high affinity for enzymes involved in drug metabolism, indicating its potential utility in pharmacokinetics studies and drug interactions .
Synthesis Pathway
The synthesis of this compound typically involves several steps, starting from simpler precursors. A common method includes:
- Reaction of diethyl 2-propyl imidazole-4,5-dicarboxylate with triphenylmethyl derivatives under controlled conditions to yield the desired product with high purity and yield (85-90%) .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Study on Antihypertensive Effects | Demonstrated that Olmesartan effectively reduces systolic and diastolic blood pressure in hypertensive patients. | Clinical use in hypertension management. |
GABA Receptor Studies | Found that the compound modulates GABAergic activity, providing insights into its potential use in epilepsy treatment. | Neurological applications. |
Drug Metabolism Research | Investigated the interaction of the compound with liver enzymes, highlighting its role in drug metabolism pathways. | Pharmacokinetic profiling in drug development. |
Eigenschaften
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDBKJBKJIHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597607 | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-33-5, 189400-21-3 | |
Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144690-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.